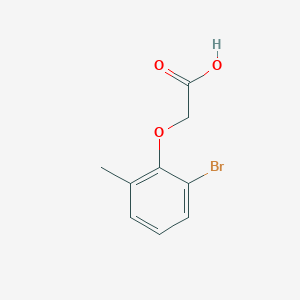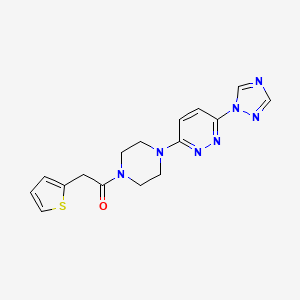![molecular formula C22H21ClFN3OS B2682383 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane CAS No. 1797289-57-6](/img/structure/B2682383.png)
7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a pyrazole moiety, and substituted phenyl groups
Applications De Recherche Scientifique
7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, although specific applications require further research.
Industry: This compound could be used in the development of new materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazepane ring and the chlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the phenyl rings.
Mécanisme D'action
The mechanism of action of 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane shares structural similarities with other thiazepane and pyrazole derivatives.
- Compounds like this compound are often compared to understand their unique properties and potential applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3OS/c1-26-20(14-19(25-26)15-6-8-16(24)9-7-15)22(28)27-11-10-21(29-13-12-27)17-4-2-3-5-18(17)23/h2-9,14,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKQUBHFGUEPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2682300.png)
![2-(cinnamylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2682301.png)
![ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2682302.png)
![7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682304.png)

![3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide](/img/structure/B2682308.png)

![(E)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2682310.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2682313.png)
![2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2682314.png)

![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2682320.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2682321.png)
![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)
